![molecular formula C11H15Cl2NO B1440797 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride CAS No. 1219971-75-1](/img/structure/B1440797.png)
3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride
Overview
Description
3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride, also known as CMMPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its CAS Number is 1219961-08-6 and it has a Molecular Weight of 248.15 .
Synthesis Analysis
The synthesis of pyrrolidine compounds is a versatile field of study. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride include a molecular formula of C11H15Cl2NO and a molecular weight of 248.15 g/mol.Scientific Research Applications
Pharmacological Research
This compound, due to its pyrrolidine ring, is often used in pharmacological research as a versatile scaffold for novel biologically active compounds. The pyrrolidine ring is a common feature in many drugs due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of the molecule .
Medicinal Chemistry
In medicinal chemistry, the stereogenicity of the pyrrolidine ring is exploited to create different biological profiles for drug candidates. The spatial orientation of substituents can lead to different binding modes to enantioselective proteins, influencing the efficacy of the drug .
Synthetic Chemistry
The compound serves as a building block in synthetic chemistry for constructing complex molecules. Its reactivity allows for various functionalizations, which can be used to synthesize a wide range of chemical entities .
Biochemistry
In biochemistry, it can be used to study enzyme-substrate interactions, as the pyrrolidine ring can mimic certain natural substrates or inhibitors .
Analytical Chemistry
It can be used as a standard or reference compound in analytical chemistry to calibrate instruments or validate methods due to its well-defined structure and properties .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(4-chloro-2-methylphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-8-6-9(12)2-3-11(8)14-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNRZVLSWSXMNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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